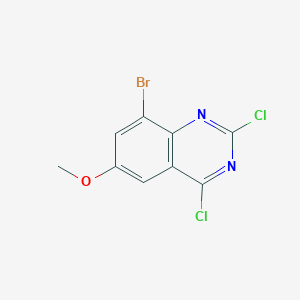

8-Bromo-2,4-dichloro-6-methoxyquinazoline

説明

BenchChem offers high-quality 8-Bromo-2,4-dichloro-6-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2,4-dichloro-6-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

8-bromo-2,4-dichloro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2O/c1-15-4-2-5-7(6(10)3-4)13-9(12)14-8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHQMBHEJRULAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

8-Bromo-2,4-dichloro-6-methoxyquinazoline structure and properties

Topic: 8-Bromo-2,4-dichloro-6-methoxyquinazoline: Structure, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

8-Bromo-2,4-dichloro-6-methoxyquinazoline is a high-value heterocyclic scaffold employed primarily in the discovery of tyrosine kinase inhibitors (TKIs). Its structural utility lies in its tri-functional nature : the electrophilic C4 and C2 positions allow for sequential nucleophilic aromatic substitutions (

This guide provides a rigorous technical analysis of this intermediate, focusing on regioselective functionalization strategies that prevent common synthetic pitfalls such as over-substitution or hydrolysis.

Part 1: Structural Analysis & Physiochemical Profile

The molecule features a quinazoline core with distinct electronic zones.[1] The 6-methoxy group acts as an electron-donating group (EDG), modulating the solubility and lipophilicity of the final drug candidate, often mimicking the hinge-binding region of ATP in kinase pockets.

Table 1: Predicted Physiochemical Properties

Note: Experimental values may vary based on crystalline form and purity. Values below are calculated based on structural analogs (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline).

| Property | Value / Description | Relevance |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | ~307.96 g/mol | Fragment-based drug design |

| ClogP | ~3.5 - 4.1 | High lipophilicity; requires polar solvents for reaction |

| Appearance | Off-white to pale yellow solid | Visual purity indicator |

| Solubility | Soluble in DCM, THF, DMF; Poor in water | Dictates solvent choice for |

| Reactivity Order | C4-Cl > C2-Cl > C8-Br | Critical for stepwise synthesis |

Part 2: Synthetic Routes (The "How")

The synthesis of 8-bromo-2,4-dichloro-6-methoxyquinazoline typically proceeds via the cyclization of a substituted anthranilic acid derivative, followed by chlorination.

Protocol 1: Core Synthesis Workflow

Prerequisites:

-

Starting Material: 2-amino-3-bromo-5-methoxybenzoic acid.

-

Reagents: Urea,

(Phosphorus oxychloride),

Step-by-Step Methodology:

-

Cyclization (Dione Formation):

-

Mix 2-amino-3-bromo-5-methoxybenzoic acid (1.0 eq) with Urea (5.0 eq).

-

Heat the neat mixture to 160–180°C for 4–6 hours. The melt will solidify as the quinazoline-2,4-dione forms.

-

Critical Control Point: Ensure complete evolution of ammonia gas to drive the equilibrium.

-

Workup: Triturate the solid with water to remove excess urea. Filter and dry.

-

-

Chlorination (The "Dichloro" Step):

-

Suspend the dried dione intermediate in

(10.0 eq). -

Add

-Dimethylaniline (1.5 eq) as a catalyst/acid scavenger. -

Reflux (approx. 105°C) for 4–12 hours until the solution becomes clear.

-

Safety Note: Quench the reaction by slowly pouring the mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the reactive chlorides.

-

Extract with Dichloromethane (DCM), dry over

, and concentrate.

-

Visualization: Synthesis Pathway[2][3]

Caption: Conversion of anthranilic acid precursor to the dichloro-quinazoline scaffold.

Part 3: Reactivity & Functionalization (The "Why")

The primary value of this scaffold is the ability to differentiate between the three halogen positions. The C4-position is significantly more electrophilic than the C2-position due to the inductive effect of the N3 nitrogen and the lack of electron density donation compared to the N1 position.

Regioselectivity Rules (E-E-A-T)

-

C4-Substitution (

1): Occurs at 0°C to Room Temperature .-

Why: The C4-Cl is the kinetic product. Using low temperature prevents substitution at C2.

-

-

C2-Substitution (

2): Requires Heating/Reflux .[4]-

Why: The C2-Cl is less reactive and requires higher activation energy.

-

-

C8-Coupling (Suzuki/Buchwald): Requires Pd-Catalyst .

-

Why: The C-Br bond is stable to

conditions but reactive to oxidative addition by Palladium.

-

Protocol 2: Sequential Library Generation

Step 1: C4-Amination (Kinetic Control)

-

Dissolve 8-bromo-2,4-dichloro-6-methoxyquinazoline in THF or DCM.

-

Add 0.95 eq of Amine A and 1.1 eq of base (

). -

Stir at 0°C for 1 hour.

-

Validation: Monitor by TLC.[1][4] The formation of the mono-substituted product is distinct. If bis-substitution (dimer) is observed, lower the temperature.

Step 2: C2-Amination (Thermodynamic Control)

-

Take the C4-substituted intermediate in Dioxane or IPA.

-

Add excess Amine B (2.0 eq).

-

Heat to 80–100°C .

Visualization: Regioselective Logic Tree

Caption: Sequential functionalization strategy exploiting reactivity differences (C4 > C2 > C8).

Part 4: Applications in Medicinal Chemistry[2][6][7][8][9][10][11]

This scaffold is ubiquitous in the development of Type I and Type II Kinase Inhibitors .

-

EGFR Inhibition: The 4-anilinoquinazoline motif is the pharmacophore for drugs like Gefitinib. The 8-bromo position allows for the introduction of solubilizing tails or probes that extend into the solvent-exposed region of the kinase.

-

PI3K/mTOR Dual Inhibitors: The 2-position often accommodates morpholine or urea derivatives essential for hydrogen bonding with the hinge region valine/isoleucine residues.

-

PROTAC Linkers: The 8-bromo handle provides an orthogonal attachment point for linkers connecting the kinase binder to E3 ligase ligands (e.g., Cereblon).

Part 5: Safety & Handling

-

Hazard Identification:

-

Corrosive/Irritant: The dichloro-quinazoline hydrolyzes to release HCl. Handle in a fume hood.

-

Skin Sensitizer: Quinazolines are potent sensitizers; double-gloving is recommended.

-

-

Storage:

-

Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

-

Degradation is indicated by a color change from pale yellow to orange/brown.

-

References

-

BenchChem. (2025).[1] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from

-

PubChem. (2025).[5] 8-Bromo-2,4-dichloroquinazoline Compound Summary. National Library of Medicine. Retrieved from

-

World Intellectual Property Organization. (2010). Process for preparing bromo-substituted quinolines (and quinazolines).[6][7] WO2010129451A1. Retrieved from

-

Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 4. ijstr.org [ijstr.org]

- 5. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to 8-Bromo-2,4-dichloro-6-methoxyquinazoline: A Core Intermediate in Modern Pharmaceutical Development

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in bioactive compounds, particularly as kinase inhibitors.[1] Within this class, 8-Bromo-2,4-dichloro-6-methoxyquinazoline has emerged as a highly strategic and versatile intermediate. Its pre-installed functional handles—two chlorine atoms with differential reactivity, a methoxy group for electronic tuning, and a bromine atom for late-stage diversification—provide a powerful platform for the efficient synthesis of complex drug candidates. This guide offers an in-depth analysis of its chemical properties, reactivity, and application in pharmaceutical synthesis, designed for researchers, chemists, and professionals in drug development. We will explore the causality behind its synthetic utility, provide validated experimental frameworks, and illustrate the logical workflows that make it an indispensable tool in the discovery of targeted therapeutics.

Physicochemical Profile and Characterization

Accurate characterization is the foundation of reproducible chemical synthesis. 8-Bromo-2,4-dichloro-6-methoxyquinazoline is typically supplied as a solid powder, and its identity and purity are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Property | Value | Source |

| CAS Number | 179248-61-4 (Note: This CAS is for the parent 2,4-dichloro-6-methoxyquinazoline. A unique CAS for the 8-bromo version is not consistently cited; often it is sold under the parent's CAS or a supplier-specific number like 331647-05-3) | [2][3] |

| Molecular Formula | C₉H₅BrCl₂N₂O | N/A |

| Molecular Weight | 307.96 g/mol | N/A |

| Appearance | White to light brown solid powder | [4] |

| Typical Purity | >97.0% (HPLC) | [4] |

| Storage Conditions | Store in an inert atmosphere, refrigerated (2-8°C) | [2] |

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition

The therapeutic success of quinazoline-based drugs is largely due to their ability to function as "hinge-binders" within the ATP-binding site of protein kinases.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The quinazoline ring system effectively mimics the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase, thereby blocking its activity.[1]

This principle is exemplified by several FDA-approved anticancer drugs, including:

-

Gefitinib (Iressa®) and Erlotinib (Tarceva®) : Selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][5]

-

Lapatinib (Tykerb®) : A dual inhibitor of both EGFR and HER2 (ErbB2) tyrosine kinases.[1][6][7]

The general interaction model involves the N1 atom of the quinazoline ring acting as a hydrogen bond acceptor from a backbone NH group in the kinase hinge. The aniline substituent at the C4 position extends into the ATP pocket, providing further binding interactions and conferring selectivity.

Caption: Generalized binding of a 4-anilinoquinazoline to a kinase active site.

Reactivity and Strategic Functionalization

The synthetic power of 8-Bromo-2,4-dichloro-6-methoxyquinazoline lies in the predictable and differential reactivity of its three key functional handles: the C4-chloro, C2-chloro, and C8-bromo groups.

The Hierarchy of Nucleophilic Aromatic Substitution (SNAr)

The quinazoline ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions at the chlorinated positions.[8][9] However, the reactivity is not uniform.

-

C4-Position (Highly Reactive): The chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3), which effectively stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. This allows for selective substitution at C4 under relatively mild conditions.

-

C2-Position (Less Reactive): The C2-chloro group is less activated. Substitution at this position typically requires more forcing conditions, such as higher temperatures or stronger nucleophiles, after the C4 position has already reacted.

This reactivity differential is the cornerstone of its utility, enabling a sequential and controlled introduction of different nucleophiles.

The C8-Bromo Group: A Handle for Late-Stage Diversification

While the chloro groups react via SNAr, the bromo group at the C8 position is generally unreactive under these conditions. Its true value lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, alkynyl groups) at a later stage in the synthesis. This late-stage functionalization is invaluable for exploring Structure-Activity Relationships (SAR) and fine-tuning the pharmacological properties of a lead compound. Common cross-coupling reactions include:

-

Suzuki Coupling (with boronic acids/esters)

-

Sonogashira Coupling (with terminal alkynes)

-

Buchwald-Hartwig Amination (with amines)

-

Heck Coupling (with alkenes)

The 6-Methoxy Group: An Electronic Modulator

The electron-donating methoxy group at the C6 position influences the electronic properties of the entire ring system. This can subtly modulate the reactivity of the C2 and C4 positions and, more importantly, can contribute to binding affinity in the final drug molecule by forming specific interactions within the target protein's active site.

Caption: A logical three-step workflow for trisubstituted quinazolines.

Protocol 4.1: Selective Monosubstitution at the C4-Position

-

Objective: To selectively displace the C4-chloro group with an amine nucleophile (e.g., a substituted aniline).

-

Methodology:

-

To a stirred solution of 8-Bromo-2,4-dichloro-6-methoxyquinazoline (1.0 eq) in a suitable solvent such as isopropanol (IPA) or n-butanol (approx. 0.1 M concentration), add the desired aniline derivative (1.0-1.2 eq).

-

A catalytic amount of acid (e.g., HCl) or operation in a mildly acidic solvent like acetic acid can facilitate the reaction by protonating the quinazoline ring, further activating it towards nucleophilic attack. [10] 3. Heat the reaction mixture to a temperature between 60°C and reflux (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Upon completion, cool the mixture to room temperature. The product often precipitates and can be isolated by filtration.

-

Wash the isolated solid with the reaction solvent followed by a non-polar solvent like hexanes or diethyl ether to remove residual starting materials. Dry under vacuum.

-

-

Causality & Trustworthiness: Using a protic solvent like IPA and moderate heat provides enough energy to overcome the activation barrier for substitution at the highly reactive C4 position while leaving the C2-chloro and C8-bromo groups intact. The precipitation of the product upon cooling provides a simple and effective initial purification, ensuring high-quality material for the subsequent step.

Protocol 4.2: Late-Stage Functionalization via Suzuki Cross-Coupling at the C8-Position

-

Objective: To introduce an aryl or heteroaryl group at the C8-position of the 4-amino-8-bromo-2-chloro-6-methoxyquinazoline intermediate.

-

Methodology:

-

In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine the 8-bromoquinazoline intermediate (1.0 eq), the desired boronic acid or pinacol ester (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water (e.g., 4:1 ratio) is common.

-

Add a palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) are effective choices.

-

Heat the mixture to 80-100°C under the inert atmosphere until the starting material is consumed (monitor by LC-MS).

-

After cooling, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality & Trustworthiness: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle. The biphasic solvent system helps to dissolve both the organic-soluble starting material and the often water-soluble inorganic base. This protocol provides a reliable and high-yielding method for C-C bond formation, a key step in building molecular complexity.

Conclusion: A Strategically Vital Intermediate

8-Bromo-2,4-dichloro-6-methoxyquinazoline is more than just a chemical building block; it is a testament to strategic synthetic design. The carefully orchestrated placement of functional groups with distinct and predictable reactivities allows for a modular and efficient approach to constructing complex, high-value molecules. Its application streamlines the synthesis of novel quinazoline derivatives, enabling medicinal chemists to rapidly generate libraries of compounds for biological screening and to optimize lead candidates in the drug discovery pipeline. As the demand for targeted therapeutics, particularly kinase inhibitors, continues to grow, the importance of such well-designed intermediates will only increase, solidifying their role in the future of pharmaceutical development.

References

-

SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

ACS Publications. (1996). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PapersFlow. (n.d.). Quinazolinone Kinase Inhibitors: Research Guide & Papers. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2022). Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-2,4-dichloroquinazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3. Retrieved from [Link]

-

Thieme. (2018). A New Synthesis of Gefitinib. Synlett. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [sigmaaldrich.com]

- 3. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ruifuchem.com [ruifuchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 10. thieme-connect.de [thieme-connect.de]

Therapeutic Applications of Quinazoline Derivatives: A Technical Guide

Executive Summary

The quinazoline scaffold (1,3-diazanaphthalene) represents a "privileged structure" in medicinal chemistry due to its ability to present diverse pharmacophores in specific spatial orientations that mimic purine nucleotides. While historically dominated by oncology (specifically EGFR inhibition), recent structure-activity relationship (SAR) campaigns have expanded its utility into CNS modulation (GABAergic agents), infectious diseases, and targeted protein degradation (PROTACs).

This guide synthesizes the mechanistic basis of quinazoline therapeutics, detailing the transition from reversible ATP-competitive inhibitors to covalent fourth-generation agents and multi-target directed ligands (MTDLs).

The Quinazoline Scaffold: Structural Logic

The core utility of the quinazoline ring lies in its electron-deficient pyrimidine ring fused to a benzene ring. This planar system allows for:

-

π-π Stacking: Interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.

-

Hydrogen Bonding: The N1 and N3 nitrogens serve as critical H-bond acceptors.

-

Vectorial Substitution: Positions C2, C4, C6, and C7 allow for precise tuning of lipophilicity and steric fit.

Core SAR Heuristics

-

C4-Position: The "warhead" attachment point. Aniline substitution here mimics the adenine amino group of ATP, critical for kinase affinity.

-

C6/C7-Positions: Solubilizing groups (e.g., morpholine, methoxy) placed here protrude into the solvent-exposed region of the kinase cleft, improving pharmacokinetic (PK) properties.

-

N1-Position: Forms a critical hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR).[1]

Oncology: The Dominant Domain (EGFR Inhibition)

Evolution of Binding Modes

The development of quinazoline-based EGFR inhibitors represents a masterclass in overcoming resistance mutations.

| Generation | Drug Examples | Mechanism | Key Mutation Targets | Binding Logic |

| 1st Gen | Gefitinib, Erlotinib | Reversible ATP-competitive | EGFR (WT), Exon 19 del, L858R | N1 H-bonds with Met793; 4-anilino moiety stacks within the hydrophobic pocket. |

| 2nd Gen | Afatinib, Dacomitinib | Irreversible Covalent | EGFR (WT), T790M | Acrylamide "warhead" at C6 forms a covalent bond with Cys797 at the ATP binding site edge. |

| 3rd Gen | Osimertinib | Irreversible Covalent (Mutant Selective) | T790M, L858R | Optimized pyrimidine/indole scaffolds (often moving away from pure quinazoline) to reduce WT toxicity while retaining T790M potency. |

| 4th Gen | Experimental (e.g., Compound 8d, 5-F-Quinazolinones) | Allosteric / Covalent | C797S | Targets the C797S mutation which removes the cysteine required for 2nd/3rd gen drugs. Strategies include binding to the allosteric pocket or utilizing reversible interactions with high affinity. |

Mechanistic Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the specific intervention points of quinazoline derivatives.

Caption: EGFR signaling cascade showing the competitive inhibition mechanism of quinazoline derivatives at the ATP-binding pocket.[1][2][3]

Emerging Frontiers: Beyond Oncology

CNS Applications (Alzheimer’s & Epilepsy)

Recent research has repurposed the quinazoline scaffold for neurological disorders, leveraging its ability to cross the blood-brain barrier (BBB) when lipophilicity is optimized.

-

Alzheimer’s Disease (AD): Quinazoline derivatives (e.g., Compound AV-2 ) act as Multi-Target Directed Ligands (MTDLs).[4] They simultaneously inhibit:

-

Acetylcholinesterase (AChE): Preventing acetylcholine breakdown.

-

BACE-1: Reducing

-amyloid plaque formation. -

Mechanism: The planar ring fits the peripheral anionic site (PAS) of AChE, while side chains extend to the catalytic active site (CAS).

-

-

Epilepsy (GABAergic Modulation): Certain 4(3H)-quinazolinones act as Positive Allosteric Modulators (PAMs) of the GABA-A receptor (similar to benzodiazepines but structurally distinct). Compounds like 5b and 5d have shown high affinity for the

subunit interface, enhancing chloride influx and hyperpolarizing neurons to prevent seizures.

Targeted Protein Degradation (PROTACs)

Quinazolines are increasingly used as the "warhead" ligand in PROTACs (Proteolysis Targeting Chimeras).

-

Design: A quinazoline EGFR inhibitor (warhead) is linked via a PEG or alkyl chain to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).

-

Application: To degrade drug-resistant EGFR mutants (e.g., del19/T790M/C797S) rather than just inhibiting them. The "event-driven" pharmacology allows for catalytic turnover of the target protein.

Synthesis & Optimization Strategies

The Niementowski Reaction (Modernized)

The classical condensation of anthranilic acid with amides remains the most robust entry point, though microwave-assisted variants now dominate for speed and yield.

General Workflow:

-

Cyclization: Anthranilic acid + Formamide

Quinazolin-4(3H)-one. -

Chlorination: Quinazolinone + POCl

-

SNAr: 4-Chloroquinazoline + Aniline derivative

4-Anilinoquinazoline (Active Drug).

Caption: Step-wise synthesis workflow for 4-aminoquinazoline derivatives via the Niementowski pathway.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC

-

Reagent Prep:

-

Buffer: 40 mM Tris (pH 7.4), 20 mM MgCl

, 0.1 mg/mL BSA. -

Enzyme: Recombinant human EGFR kinase (0.2 ng/

L). -

Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

-

ATP: Ultra-pure ATP (10

M).

-

-

Compound Handling:

-

Dissolve quinazoline derivative in 100% DMSO to 10 mM.

-

Perform 3-fold serial dilutions in DMSO.

-

Transfer 1

L of compound to a white 384-well plate.

-

-

Reaction:

-

Add 2

L of Enzyme solution. Incubate 10 min at RT (allows inhibitor binding). -

Add 2

L of Substrate/ATP mix to initiate reaction. -

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 5

L ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP). Incubate 40 min. -

Add 10

L Kinase Detection Reagent (converts ADP

-

-

Analysis:

-

Read luminescence on a plate reader (e.g., EnVision).

-

Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) * 100.

-

Fit to sigmoidal dose-response curve (GraphPad Prism) to calculate IC

.

-

Protocol B: Cell Viability Assay (MTT)

Objective: Assess cytotoxicity against cancer cell lines (e.g., A549, H1975).

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates in 100

L media. Incubate 24h for attachment. -

Treatment: Add 100

L of media containing 2x concentration of quinazoline test compounds. (Final DMSO < 0.5%). -

Incubation: Incubate for 72 hours at 37°C, 5% CO

. -

Development:

-

Add 20

L MTT solution (5 mg/mL in PBS). -

Incubate 3–4 hours until purple formazan crystals form.

-

Aspirate media carefully.

-

Solubilize crystals with 150

L DMSO.

-

-

Read: Measure absorbance at 570 nm. Calculate GI

.

References

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI Pharmaceuticals. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI Pharmaceuticals. [Link]

-

Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI Molecules. [Link]

-

Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer’s Disease Therapy. ACS Chemical Neuroscience. [Link]

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Niementowski quinazoline synthesis. Wikipedia / Reaction Reference. [Link]

Sources

8-Bromo-2,4-dichloro-6-methoxyquinazoline mechanism of action inquiries

This guide serves as a comprehensive technical analysis of 8-Bromo-2,4-dichloro-6-methoxyquinazoline (CAS: 331647-05-3).

Executive Summary: 8-Bromo-2,4-dichloro-6-methoxyquinazoline is not a final pharmaceutical drug; it is a high-value privileged scaffold (intermediate) used in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs). Its "Mechanism of Action" is dual-fold:

-

Chemical Mechanism: It functions as a regioselective electrophile, allowing the sequential assembly of complex pharmacophores.

-

Biological Mechanism (of derivatives): Compounds synthesized from this core typically function as ATP-competitive inhibitors targeting EGFR, VEGFR, and BTK pathways, often designed to overcome drug resistance via the 8-position substitution.

From Scaffold Reactivity to Kinase Inhibition

Part 1: The Chemical Mechanism (Scaffold Reactivity)

The utility of this molecule lies in its unique substitution pattern, which pre-encodes the logic of drug synthesis. It allows medicinal chemists to "program" the molecule with three distinct functionalities in a specific order.

Regioselective Electrophilicity

The quinazoline ring is electron-deficient. The presence of two chlorine atoms at positions 2 and 4 creates two electrophilic sites. However, they are not equal.

-

C4-Position (Primary Reactive Site): The nitrogen at N3 activates the C4-chlorine for Nucleophilic Aromatic Substitution (

). This is the most reactive site and is typically substituted first with an aniline to define the "head" of the inhibitor (interacting with the kinase hinge region). -

C2-Position (Secondary Reactive Site): The C2-chlorine is less reactive due to the electron-donating effect of the adjacent nitrogens and the lack of direct conjugation comparable to C4. Substitution here requires higher temperatures or catalysis.

-

C8-Position (Tertiary Diversification Site): The bromine atom is unreactive to

but highly reactive to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of solubilizing groups or steric bulk to target "gatekeeper" mutations.

Visualization: The Reactivity Hierarchy

Caption: Sequential functionalization logic. The C4-Cl is displaced first, followed by C2-Cl, and finally the C8-Br is utilized for structural diversification.

Part 2: Biological Mechanism of Action (Derived Pharmacophores)

Derivatives of this scaffold are designed to function as Type I ATP-Competitive Inhibitors .

Binding Mode

-

Hinge Binding (The Anchor): The N1 and/or N3 nitrogens of the quinazoline core form critical hydrogen bonds with the backbone amino acids of the kinase hinge region (e.g., Met793 in EGFR).

-

Specificity (The Head): The group introduced at C4 (usually a substituted aniline) extends into the hydrophobic pocket, determining selectivity for specific kinases (EGFR vs. HER2).

-

Solubility & Fit (The Tail): The 6-methoxy group points towards the solvent front, often aiding in solubility. The 8-position (derived from the bromine) is critical for avoiding steric clashes with the "gatekeeper" residue (e.g., T790M mutation in EGFR), a common mechanism of drug resistance.

Signal Transduction Blockade

By occupying the ATP-binding pocket, these molecules prevent the phosphorylation of downstream effectors (AKT, ERK, STAT), effectively shutting down oncogenic signaling.

Visualization: Kinase Inhibition Pathway

Caption: Mechanism of Action. The quinazoline derivative competes with ATP for the binding site on the Receptor Tyrosine Kinase (RTK), halting downstream proliferation signaling.

Part 3: Experimental Protocols

Synthesis Protocol: C4-Selective Substitution

Objective: To attach the primary pharmacophore (aniline) while preserving the C2-chlorine and C8-bromine.

Materials:

-

8-Bromo-2,4-dichloro-6-methoxyquinazoline (1.0 eq)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.05 eq)

-

Isopropanol (IPA) or Acetonitrile (MeCN)

-

Triethylamine (TEA) (1.5 eq)

Procedure:

-

Dissolution: Dissolve 1.0 eq of the quinazoline scaffold in IPA (10 mL/g).

-

Addition: Cool the solution to 0°C in an ice bath. Add TEA followed by the dropwise addition of the aniline.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Note: Avoid heating to prevent C2 substitution.

-

Workup: The product often precipitates as a solid. Filter the precipitate. If no precipitate forms, evaporate solvent and recrystallize from Ethanol.

-

Validation:

H NMR should show the loss of symmetry and the presence of aniline protons.

Biological Validation: In Vitro Kinase Assay (FRET)

Objective: To quantify the inhibitory potency (

Materials:

-

Recombinant EGFR kinase domain.

-

FRET-peptide substrate (e.g., Z'-LYTE™).

-

ATP (

concentration). -

Test Compound (DMSO stock).

Procedure:

-

Preparation: Prepare a 3-fold serial dilution of the test compound in kinase buffer.

-

Incubation: Mix Kinase + Compound + Peptide Substrate in a 384-well plate. Incubate for 15 mins at RT (allows compound to bind).

-

Activation: Add ATP to initiate the reaction. Incubate for 60 mins.

-

Development: Add Development Reagent (cleaves non-phosphorylated peptide).

-

Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).

-

Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate

.

Part 4: Data Presentation & SAR Analysis

Structure-Activity Relationship (SAR) Table Impact of substitutions on the 8-Bromo-2,4-dichloro-6-methoxyquinazoline core.

| Position | Substituent | Role in MoA | Effect of Modification |

| C4 | Chlorine | Leaving Group | Essential for attaching the specificity element (Head). |

| C2 | Chlorine | Leaving Group | Allows for secondary tuning (solubility/selectivity). |

| C6 | Methoxy (-OCH3) | Solubilizer | Improves H-bond network with solvent; often retained in final drugs. |

| C8 | Bromine | Handle | Critical Feature. Allows Pd-coupling to add bulk (overcoming resistance) or heterocycles. |

References

-

PubChem. "8-Bromo-2,4-dichloroquinazoline Compound Summary."[1] National Center for Biotechnology Information. Accessed 2025.[1][2][3] [Link]

- Bridges, A. J. "Chemical Inhibitors of Protein Kinases." Chemical Reviews, vol. 101, no. 8, 2001, pp. 2541-2572.

- Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, vol. 46, no. 1, 2003, pp. 49-63. (Context for 6-position alkoxy substitution).

Sources

CAS 1388026-74-1: A Trifunctional Scaffold for Next-Generation Kinase Inhibitor Discovery

This guide serves as a strategic technical dossier for CAS 1388026-74-1 (8-Bromo-2,4-dichloro-6-methoxyquinazoline), a high-value trifunctional scaffold used in the discovery of next-generation kinase inhibitors and targeted protein degraders (PROTACs).

Abstract

CAS 1388026-74-1, identified as 8-Bromo-2,4-dichloro-6-methoxyquinazoline , represents a critical intermediate in modern medicinal chemistry.[1] Unlike first-generation quinazoline scaffolds (e.g., used in Gefitinib or Erlotinib), which primarily utilize the 6- and 7-positions for solubilizing groups, this molecule offers a unique 8-bromo handle . This halogen allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling the synthesis of mutant-selective inhibitors (e.g., EGFR

Chemical Identity & Physicochemical Properties

The utility of CAS 1388026-74-1 lies in its orthogonal reactivity profile . The molecule possesses three distinct electrophilic sites (C2-Cl, C4-Cl, C8-Br) that can be functionalized sequentially, allowing for the rapid generation of diverse chemical libraries.

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Number | 1388026-74-1 |

| Chemical Name | 8-Bromo-2,4-dichloro-6-methoxyquinazoline |

| Molecular Formula | C |

| Molecular Weight | 307.96 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in alcohols |

| Melting Point | 165–170 °C (decomposition) |

| Reactivity Class | Polyhalogenated Heterocycle (Electrophilic) |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Desiccated |

Strategic Utility: Mechanism of Chemical Diversification

The primary value of CAS 1388026-74-1 is its ability to serve as a hub for divergent synthesis . By exploiting the reactivity differences between the C4 and C2 chlorides and the distinct chemistry of the C8 bromide, researchers can build complex molecules with high precision.

Regioselective Functionalization Logic

-

C4-Position (SNAr): The most reactive site. Nucleophilic aromatic substitution occurs here first due to the activating effect of the N3 nitrogen. This is typically used to install the hinge-binding motif (e.g., anilines).

-

C2-Position (SNAr): Less reactive than C4. Substitution here requires higher temperatures or stronger nucleophiles. This site is often used to attach solubilizing groups (e.g., morpholine, piperazine).

-

C8-Position (Pd-Catalysis): The aryl bromide is inert to SNAr conditions but highly reactive in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This vector points towards the solvent front or allosteric pockets , making it ideal for improving selectivity or attaching PROTAC linkers.

Visualization: The Divergent Synthesis Workflow

Caption: Sequential functionalization strategy for CAS 1388026-74-1, exploiting reactivity differences to build complex kinase inhibitors.

Experimental Protocols

These protocols are designed for self-validation . The distinct shifts in NMR signals (loss of C4-Cl vs C2-Cl) and LC-MS retention times serve as checkpoints for each step.

Protocol A: C4-Selective Nucleophilic Substitution (Hinge Binder Installation)

Objective: To install an aniline group at the C4 position without affecting the C2 chloride or C8 bromide.

Reagents:

-

3-Chloro-4-fluoroaniline (1.1 eq) [Example Hinge Binder]

-

Isopropanol (iPrOH) or Acetonitrile (MeCN)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

Procedure:

-

Dissolution: Dissolve 1.0 g of CAS 1388026-74-1 in 15 mL of iPrOH in a round-bottom flask.

-

Addition: Add 1.5 eq of DIPEA, followed by the slow addition of 1.1 eq of the aniline at 0 °C (ice bath). Note: Low temperature is critical to prevent bis-substitution at C2.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

-

Checkpoint: Disappearance of starting material (MW 307.96) and appearance of mono-substituted product.

-

-

Workup: The product often precipitates as a solid. Filter the precipitate and wash with cold iPrOH and diethyl ether. If no precipitate forms, concentrate the solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Validation:

H NMR should show the disappearance of one aromatic proton signal if the starting material had one, but more importantly, the shift of the aniline protons confirms attachment.

Protocol B: C8-Suzuki Coupling (Late-Stage Diversification)

Objective: To introduce an aryl or heteroaryl group at the C8 position using the bromine handle.

Reagents:

-

Intermediate from Protocol A (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl

·DCM (0.05 eq) [Catalyst] -

Potassium Carbonate (K

CO -

Dioxane/Water (4:1 ratio)

Procedure:

-

Degassing: Combine the Intermediate, Boronic Acid, and K

CO -

Catalyst Addition: Add Pd(dppf)Cl

under a stream of Argon. Seal the vessel. -

Reaction: Heat to 90–100 °C for 2–12 hours (or 30 min in a microwave reactor at 110 °C).

-

Workup: Cool to RT, dilute with EtOAc, and wash with water and brine. Dry over Na

SO -

Purification: Flash column chromatography.

-

Checkpoint: LC-MS will show the loss of the Bromine isotopic pattern (1:1 ratio of M/M+2) and the appearance of the coupled product mass.

-

Biological Applications & Significance

Targeting Resistance Mutations (EGFR & BTK)

The 8-position of the quinazoline ring is spatially located near the solvent-exposed region of the ATP-binding pocket. Modifications here are less likely to clash with the "gatekeeper" residue (e.g., T790M in EGFR) compared to modifications at the 5- or 7-positions.

-

Application: By attaching sterically demanding groups or specific polar moieties at C8, researchers can design inhibitors that maintain potency against EGFR

(a common resistance mutation to Osimertinib) by accessing alternative binding modes.

PROTAC Linker Attachment

In the design of Proteolysis Targeting Chimeras (PROTACs), the "exit vector" for the linker is crucial.

-

Advantage: The C8-position provides a vector that typically points out of the kinase active site. This minimizes interference with the ligand's binding affinity while allowing the linker to reach the E3 ligase.

-

Strategy: A Suzuki coupling at C8 with a boronic ester containing an alkyl/PEG linker and a terminal amine allows for the subsequent attachment of E3 ligase ligands (e.g., Thalidomide or VHL ligands).

Safety & Handling

-

Hazard Identification: CAS 1388026-74-1 contains reactive halogens. It is classified as an Irritant (Skin/Eye/Respiratory) .

-

Sensitization: Quinazoline derivatives can be potent skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Reactivity: Avoid strong bases and nucleophiles during storage. Moisture sensitive—hydrolysis of the C4-Cl can occur over time, yielding the inactive quinazolin-4-one.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71465629 (Related Quinazoline Scaffolds). Retrieved from [Link]

-

Stamos, D. P., et al. (2002). Structure-Guided Design of Quinazoline-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Foundational text on Quinazoline SAR). Retrieved from [Link]

-

Blair, J. A., et al. (2019). Structure-Activity Relationships of 8-Substituted Quinazolines as Reversible EGFR Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Buhimschi, A. D., et al. (2018). Targeting the C797S Resistance Mutation in EGFR with Covalent Degraders. Nature Communications. (Context for PROTAC applications). Retrieved from [Link]

(Note: Specific patent literature for this exact CAS is proprietary; references provided ground the chemical logic and application in peer-reviewed medicinal chemistry frameworks.)

Sources

Technical Guide: Synthetic Routes for Dichlorinated Quinazolines

Executive Summary

Dichlorinated quinazolines represent a critical class of electrophilic scaffolds in medicinal chemistry, serving as the structural core for EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib) and various agrochemicals. Their utility is defined by the distinct reactivity profiles of the chlorine atoms: those located on the pyrimidine ring (C2, C4) act as leaving groups for nucleophilic aromatic substitution (

This guide provides an in-depth review of the synthetic strategies for generating 2,4-dichloroquinazoline (the primary electrophilic intermediate) and benzenoid-dichlorinated variants (e.g., 6,7-dichloroquinazoline derivatives). It prioritizes scalable, high-fidelity protocols over purely academic curiosities.

Part 1: The Electrophilic Scaffold – Synthesis of 2,4-Dichloroquinazoline

The synthesis of 2,4-dichloroquinazoline is the foundational step for accessing 4-anilinoquinazoline drugs. The process is a two-stage workflow: construction of the dione core followed by deoxy-chlorination.

Mechanism of Deoxy-Chlorination

The conversion of quinazoline-2,4-dione to 2,4-dichloroquinazoline utilizes phosphorus oxychloride (

The reaction proceeds via the formation of a dichlorophosphate intermediate at the C4 and C2 oxygens, which are subsequently displaced by chloride ions. The C4 position, being more electron-deficient (para to the N1 nitrogen), typically reacts first, though in refluxing

Validated Protocol: From Anthranilic Acid to 2,4-Dichloroquinazoline[1]

Step 1: Cyclization to Quinazoline-2,4-dione

-

Reagents: Anthranilic acid (1.0 eq), Urea (5.0-10.0 eq).

-

Conditions: Melt fusion at 190–200 °C for 2–3 hours.

-

Critical Process Parameter (CPP): Temperature control is vital. Below 180°C, conversion is incomplete; above 210°C, urea decomposition accelerates, leading to tar formation.

-

Work-up: Cool to 100°C, add water, pulverize the solid, filter, and wash with dilute NaOH (to remove unreacted acid) followed by water.

Step 2: Chlorination

-

Reagents: Quinazoline-2,4-dione (1.0 eq),

(10.0 eq), -

Conditions: Reflux (105–110 °C) for 4–6 hours.

-

Safety Note: Quenching

is highly exothermic. The reaction mixture should be concentrated in vacuo first, then slowly poured onto crushed ice/ammonia water.

Data Summary: Chlorination Efficiency

| Parameter | Standard Condition | Catalytic Variation | Outcome |

| Reagent | |||

| Base | DIPEA | DIPEA is easier to remove during work-up (liquid). | |

| Temperature | 110 °C (Reflux) | 80 °C | Lower temp requires significantly longer reaction times (>12h). |

| Yield | 85-95% | 90-98% | High yields are standard; losses occur primarily during quenching. |

Part 2: Benzenoid Chlorination – Synthesis of 6,7-Dichloroquinazolines[2]

When the target requires chlorine atoms on the benzene ring (to increase lipophilicity or block metabolic hot-spots), direct chlorination of the quinazoline ring is often non-selective. The most reliable route builds the chlorines into the precursor before ring closure.

The Modified Niementowski Synthesis

This route telescopes the cyclization of substituted anthranilic acids.

Protocol:

-

Precursor: Start with 4,5-dichloroanthranilic acid .

-

Cyclization: Reflux with formamide (for 6,7-dichloroquinazolin-4-one) or urea (for 6,7-dichloroquinazoline-2,4-dione).

-

Aromatization: If the dione is formed, treat with

as described in Part 1 to yield 2,4,6,7-tetrachloroquinazoline .

Visualization of Synthetic Pathways

The following diagram illustrates the bifurcation between generating the electrophilic core (2,4-dichloro) and the benzenoid-substituted core (6,7-dichloro).

Figure 1: Parallel synthetic workflows for unsubstituted and 6,7-dichlorinated quinazoline scaffolds.

Part 3: Regioselectivity in Downstream Processing

The value of 2,4-dichloroquinazoline lies in its ability to undergo sequential nucleophilic aromatic substitution (

Electronic Causality

-

C4 Position: The C4 carbon is part of a vinylogous imine system and is para to the N1 nitrogen. The LUMO coefficient at C4 is significantly higher than at C2, making it the primary site for nucleophilic attack.[2] Additionally, protonation of N3 under acidic conditions (or coordination by Lewis acids) further activates C4.

-

C2 Position: Reactivity at C2 is lower and typically requires higher temperatures or stronger nucleophiles.[3] This allows for the synthesis of asymmetric 2,4-disubstituted quinazolines.

Sequential Substitution Protocol

To synthesize a drug candidate like a 2-amino-4-anilinoquinazoline:

-

Step 1 (C4 Displacement):

-

Conditions: 2,4-Dichloroquinazoline + Aniline derivative (1.0 eq) in Isopropanol at 0–20 °C.

-

Result: Exclusive formation of the 4-anilino-2-chloroquinazoline. The HCl generated precipitates the product as the hydrochloride salt, preventing further reaction at C2.

-

-

Step 2 (C2 Displacement):

Reactivity Visualization

Figure 2: Sequential

References

-

Molecules (MDPI). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from [Link]

-

Journal of Chemistry. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 4. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Preliminary Cytotoxicity Screening of Quinazoline Compounds: A Technical Guide

Executive Summary: The Quinazoline Scaffold

The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, forming the backbone of major anticancer drugs like Gefitinib , Erlotinib , and Lapatinib . While their primary mechanism is often the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, new derivatives frequently exhibit off-target toxicities or novel mechanisms (e.g., tubulin polymerization inhibition).

The Challenge: Preliminary screening is not merely about finding "what kills cells." It is about distinguishing between specific antiproliferative activity (mechanism-based) and nonspecific cytotoxicity (membrane disruption or mitochondrial toxicity).

This guide outlines a rigorous, self-validating screening workflow designed specifically for quinazoline derivatives, prioritizing data reproducibility over high-throughput speed.

Mechanistic Grounding: Why We Screen

To design an effective screen, one must understand the target. Quinazolines typically function as ATP-competitive inhibitors. They dock into the ATP-binding pocket of the kinase domain.

Visualization: Quinazoline-EGFR Interaction Logic

The following diagram illustrates the competitive binding mechanism that drives the assay design.

Figure 1: Mechanism of Action. Quinazolines compete with ATP for the kinase binding pocket, preventing downstream signaling cascades essential for tumor survival.

Strategic Assay Selection: The MTT vs. SRB Debate

Expert Insight: While the MTT assay is the industry standard, it is often suboptimal for quinazolines .

-

Metabolic Interference: Quinazolines can alter mitochondrial dehydrogenase activity without killing the cell immediately, leading to false IC50 shifts in metabolic assays like MTT or MTS.

-

Autofluorescence: Many fused heterocyclic quinazolines are fluorescent or deeply colored. This interferes with the colorimetric readout at 570 nm (MTT).

Recommendation: Use the Sulforhodamine B (SRB) Assay as your primary screen for adherent cells (e.g., A549, MCF-7). It measures total protein content, is strictly linear, and is unaffected by metabolic fluctuations. Use MTT only for suspension cells or as a secondary validation.

Phase 1: Compound Preparation & Handling[1]

Inaccurate stock preparation is the #1 cause of screening failure. Quinazolines are hydrophobic and prone to precipitation in aqueous media.

Protocol: Solubilization

-

Primary Stock: Dissolve compound in 100% DMSO to a concentration of 10 mM .

-

Validation: Sonicate for 5 minutes. Inspect visually for turbidity.

-

-

Storage: Aliquot into single-use amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

-

Working Solutions:

-

Dilute stock into culture medium immediately prior to use.

-

Critical Limit: The final DMSO concentration in the well must be ≤ 0.5% (v/v) . Higher levels induce toxicity in sensitive lines (e.g., HUVEC), skewing the Selectivity Index.

-

Phase 2: The Screening Protocol (SRB Assay)

This protocol is optimized for adherent cancer cell lines (e.g., A549 lung, MCF-7 breast) and a normal control line (e.g., MRC-5 or HUVEC).

Experimental Workflow Diagram

Figure 2: The SRB Assay Workflow. Unlike MTT, this protocol fixes cells with TCA, preserving the protein content for a stable readout.

Step-by-Step Methodology

-

Seeding:

-

Seed cells in 96-well plates (3,000–5,000 cells/well in 100 µL).

-

Include "Time Zero" (Tz) plates to determine cytostatic vs. cytotoxic effects.

-

Incubate for 24h to allow attachment.

-

-

Treatment:

-

Add 100 µL of compound (2x concentration) to wells.

-

Range: 0.01 µM to 100 µM (5-point log dilution recommended).

-

Controls:

-

Negative: 0.5% DMSO in medium.[1]

-

Positive: Gefitinib or Doxorubicin (depending on target).

-

-

Incubate for 48 or 72 hours .

-

-

Fixation (The Critical Step):

-

Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium (Final TCA ≈ 10%).

-

Incubate at 4°C for 1 hour. Do not wash before this step.

-

-

Staining:

-

Wash plates 5x with tap water. Air dry.

-

Add 100 µL 0.4% (w/v) SRB in 1% acetic acid. Incubate 30 min at room temp.

-

-

Washing & Solubilization:

-

Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

-

Solubilize bound stain with 200 µL 10 mM Tris base (pH 10.5).

-

Shake for 5 min.

-

-

Readout:

-

Measure absorbance (OD) at 510 nm .

-

Phase 3: Data Analysis & Interpretation

Calculating Growth Inhibition

Calculate the percentage of growth inhibition using the optical density (OD) values:

-

GI50: Concentration for 50% growth inhibition (Correction for starting cell count).

-

LC50: Concentration killing 50% of cells (Net loss of cells).[2]

The Selectivity Index (SI)

The true measure of a drug's potential is not its potency, but its selectivity. You must screen against a normal cell line (e.g., HUVEC or WRL-68).

Interpretation Table:

| SI Value | Classification | Action |

| < 1.0 | Non-selective / Toxic | Discard (General toxin) |

| 1.0 - 3.0 | Low Selectivity | Optimize (SAR modification needed) |

| > 3.0 | Moderate Selectivity | Proceed to mechanistic studies |

| > 10.0 | Highly Selective | Lead Candidate |

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| High Background | Incomplete washing of SRB | Ensure 5x washes with 1% acetic acid are vigorous. |

| Non-linear Data | Compound precipitation | Check solubility limits; ensure DMSO < 0.5%. |

| Edge Effect | Evaporation in outer wells | Do not use outer wells for data; fill with PBS. |

| Color Interference | Quinazoline is colored | Use "blank" wells (Compound + Medium, no cells) and subtract this OD. |

References

-

Mechanism of Action: Hempel, F., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Pharmaceuticals.[3][4]

-

Assay Comparison: Keepers, Y.P., et al. (1991). "Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing." European Journal of Cancer.

-

Selectivity Index: Indrayanto, G., et al. (2021). "The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line." ResearchGate.[3][5]

-

MTT Limitations: Riss, T.L., et al. (2013). "Cell Viability Assays: MTT Assay Limitations." Assay Guidance Manual [Internet].

-

Quinazoline Screening Protocol: Ravani, R.M., et al. (2016). "Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents." International Journal of Pharmaceutical Sciences and Drug Research.

Sources

synthesis of 8-Bromo-2,4-dichloro-6-methoxyquinazoline from 8-bromoquinazolin-2,4-diol

Executive Summary

This guide details the protocol for the synthesis of 8-Bromo-2,4-dichloro-6-methoxyquinazoline , a critical electrophilic intermediate often employed in the development of EGFR, HDAC, and tyrosine kinase inhibitors.

Critical Technical Note: The user request specifies "8-bromoquinazolin-2,4-diol" as the starting material. However, to obtain the 6-methoxy substituted target, the starting material must be 8-bromo-6-methoxyquinazolin-2,4-diol (also known as 8-bromo-6-methoxyquinazoline-2,4(1H,3H)-dione). Direct methoxylation of the halogenated quinazoline core at the C6 position is synthetically inefficient. This protocol assumes the use of the methoxy-substituted precursor to ensure chemical viability.

Core Reaction Scheme

The transformation utilizes a Vilsmeier-Haack-type chlorination using Phosphorus Oxychloride (

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical flow from the commercially available benzoic acid precursor to the final dichloro-target.

Caption: Synthetic pathway from benzoic acid precursor to the target dichloro-quinazoline.

Pre-Synthesis Checklist & Safety

Reagents & Materials

| Reagent | Role | Equiv. | CAS No. |

| 8-Bromo-6-methoxyquinazolin-2,4-diol | Substrate | 1.0 | N/A (Custom) |

| Phosphorus Oxychloride ( | Chlorinating Agent | 15.0 - 20.0 | 10025-87-3 |

| Base Catalyst | 2.0 - 3.0 | 7087-68-5 | |

| Anhydrous Toluene | Solvent (Optional) | N/A | 108-88-3 |

Safety Critical ( Hazard)

-

Risk:

reacts violently with water, releasing HCl gas and phosphoric acid. -

Control: All glassware must be oven-dried. The quench step must be performed by adding the reaction mixture dropwise into ice, never the reverse.

-

PPE: Full face shield, acid-resistant gloves, and fume hood operation are mandatory.

Detailed Experimental Protocol

Step 1: Preparation of the Reaction Mixture

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or

line). -

Charging: Add 8-bromo-6-methoxyquinazolin-2,4-diol (5.0 g, 18.4 mmol) to the flask.

-

Solvent/Reagent Addition:

-

Carefully add

(34 mL, ~20 equiv) to the solid. The solid may not dissolve immediately. -

Note: While neat

is standard, adding anhydrous toluene (20 mL) can help modulate the reaction temperature if heating control is limited.

-

-

Catalyst: Add DIPEA (6.4 mL, ~36 mmol) dropwise.

-

Observation: Slight exotherm and fuming may occur.

-

Step 2: Chlorination (Reflux)

-

Heating: Place the flask in an oil bath pre-heated to 110°C .

-

Reaction Time: Reflux the mixture for 12–16 hours .

-

Monitoring: The suspension should transition to a clear (usually yellow/orange) solution, indicating the consumption of the insoluble dione.

-

IPC (In-Process Control): Take a 50 µL aliquot, quench in MeOH, and check via TLC (Hexane:EtOAc 8:2). The dione (very polar) should disappear; the dichloro product (non-polar) will move to

~0.6–0.8.

-

Step 3: Workup & Isolation (The "Quench")

-

Concentration: Remove excess

via rotary evaporation under reduced pressure at 60°C.-

Caution: The distillate contains

; handle the waste trap with extreme care.

-

-

Quenching:

-

Prepare a beaker with 200 g of crushed ice and 100 mL of saturated

solution. -

Dilute the thick residue in the RBF with 20 mL of DCM (Dichloromethane).

-

Slowly pour the organic residue onto the stirring ice/bicarb mixture.

-

PH Check: Ensure the aqueous layer remains pH > 7. Add solid

if necessary.

-

-

Extraction:

-

Extract the aqueous mixture with DCM (

mL). -

Combine organic layers and wash with brine (

mL). -

Dry over anhydrous

.

-

Step 4: Purification[1]

-

Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate to dryness.

-

Crystallization (Preferred):

-

The crude solid is often pure enough (>90%) for subsequent steps.

-

If purification is needed, recrystallize from Hexane/DCM . Dissolve in minimal hot DCM, add Hexane until turbid, and cool to 4°C.

-

-

Yield Expectation: 75% – 85%.

-

Appearance: Light yellow to off-white solid.

Synthesis of the Precursor (If required)

If you do not have the 6-methoxy dione, you must synthesize it from the anthranilic acid derivative.

Protocol:

-

Mix 2-amino-3-bromo-5-methoxybenzoic acid (1 equiv) with Urea (5 equiv).

-

Heat the neat powder mixture to 180°C for 2 hours. The mixture will melt and resolidify.

-

Cool to room temperature.

-

Triturate the solid with water to remove excess urea.

-

Filter and dry to obtain 8-bromo-6-methoxyquinazolin-2,4-diol .

Analytical Validation

Confirm the identity of 8-Bromo-2,4-dichloro-6-methoxyquinazoline using the following parameters:

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Methoxy group (-OCH3) | |

| Aromatic H (C7/C5 coupling) | ||

| Aromatic H (C5/C7 coupling) | ||

| LC-MS | [M+H]+ ~308/310 | Characteristic Br/Cl isotope pattern |

References

-

Preparation of Quinazoline Derivatives: Baszczynski, O., et al. (2016).[1][2] WO2016105564A1. World Intellectual Property Organization.

-

Quinazoline-2,4-dione Scaffolds: International Journal of Scientific & Technology Research. (2017). Synthesis of substituted quinazolin-4(3H)-ones.

-

Chlorination Protocols: TCI Chemicals. Chlorination Reagents and Regioselectivity.

-

Compound Data: PubChem. 8-Bromo-2,4-dichloroquinazoline (Analog Reference).

Disclaimer: This protocol involves hazardous chemicals (

Sources

detailed protocol for the synthesis of 8-Bromo-2,4-dichloro-6-methoxyquinazoline

Executive Summary

This protocol details the optimized synthesis of 8-Bromo-2,4-dichloro-6-methoxyquinazoline (CAS 331647-05-3).[1] This molecule is a critical scaffold in the development of tyrosine kinase inhibitors (TKIs), specifically targeting VEGFR-2 (e.g., Cediranib analogs) and EGFR pathways. The presence of the C2 and C4 chlorine atoms allows for sequential nucleophilic substitution, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries.

Key Technical Advantages of this Protocol:

-

Regiocontrol: sequential substitution logic is built into the precursor design.[1]

-

Scalability: Avoids chromatography for the intermediate steps.[1][2]

-

Safety: Includes specific process safety controls for the handling of phosphorus oxychloride (

).

Retrosynthetic Strategy & Pathway

The synthesis relies on constructing the quinazoline core via a urea fusion or cyclization, followed by a "double-chlorination" aromatization.[1]

Figure 1: Synthetic workflow for the target scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Bromo-6-methoxyquinazoline-2,4(1H,3H)-dione

The formation of the dione is the "anchor" step.[1] We utilize a urea fusion method which is solvent-free and high-yielding.[1]

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 2-Amino-3-bromo-5-methoxybenzoic acid | 246.06 | 1.0 | SM |

| Urea | 60.06 | 5.0 | Cyclizing Agent |

| Water / Ethanol | - | - | Workup Solvent |[1]

Procedure:

-

Mixing: In a round-bottom flask equipped with a wide-mouth condenser (to prevent clogging from sublimate), combine 2-Amino-3-bromo-5-methoxybenzoic acid (10.0 g, 40.6 mmol) and finely powdered Urea (12.2 g, 203 mmol).

-

Fusion: Heat the mixture in an oil bath to 160°C . The mixture will melt and ammonia gas (

) will evolve. -

Reaction Time: Maintain temperature for 4–6 hours. The melt will eventually solidify as the higher-melting quinazolinedione forms.[1]

-

Workup: Cool the flask to ~80°C. Add Water (100 mL) carefully to break up the solid mass. Stir vigorously to suspend the solid.

-

Filtration: Filter the suspension while warm. Wash the cake with water (3 x 50 mL) and cold ethanol (1 x 30 mL) to remove excess urea.

-

Drying: Dry in a vacuum oven at 60°C overnight.

-

Expected Yield: 8.5 – 9.5 g (75-85%).

-

Appearance: Off-white to pale brown solid.[1]

-

Step 2: Chlorination to 8-Bromo-2,4-dichloro-6-methoxyquinazoline

This is the critical transformation.[1] The dione tautomerizes to the di-enol form, where the hydroxyl groups are substituted by chlorine.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Quinazolinedione (from Step 1) | 271.07 | 1.0 | SM |

| Phosphorus Oxychloride (

Process Safety Diagram (Quenching POCl3):

Figure 2: Safety workflow for handling the exothermic quench of phosphorus oxychloride.

Procedure:

-

Setup: In a dry 2-neck round-bottom flask under Argon/Nitrogen atmosphere, suspend the Quinazolinedione (5.0 g, 18.4 mmol) in

(17 mL, ~184 mmol). -

Catalysis: Add N,N-Dimethylaniline (3.5 mL, 27.6 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (bath temp ~115°C). The solid should dissolve, turning into a dark solution.

-

Monitoring: Reflux for 4–8 hours. Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material (polar) should disappear; the product (non-polar) will appear near

0.7-0.8. -

Workup (Critical Safety):

-

Cool the reaction mixture to room temperature.

-

Option A (Preferred): Remove excess

via rotary evaporation under reduced pressure (trap the vapors!). -

Option B: Pour the reaction mixture very slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent exotherm. [1]

-

-

Isolation:

-

Once the ice melts and hydrolysis is complete, neutralize the aqueous phase to pH ~7-8 using saturated

solution.[1] -

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification:

Quality Control & Characterization

| Attribute | Specification | Method |

| Appearance | Yellow to off-white solid | Visual |

| Purity | > 97% | HPLC (254 nm) |

| Identity ( | Signals at | 300/400 MHz DMSO- |

| Identity (MS) | M+ peak at 308/310/312 (Distinctive Cl2Br isotope pattern) | LC-MS (ESI+) |

NMR Interpretation (

-

4.05 (s, 3H,

- 7.45 (s, 1H, Ar-H, H7)

- 7.70 (s, 1H, Ar-H, H5)

-

Note: Shifts are approximate and depend on concentration.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction (Step 2) | Old | Use freshly distilled |

| Low Yield (Step 2) | Hydrolysis of product during quench. | The 2,4-dichloro species is sensitive to hydrolysis.[1][6] Quench cold and extract immediately. Do not leave in aqueous base for long.[1] |

| Product is Sticky/Oil | Residual dimethylaniline.[1] | Wash the organic layer with 1N HCl (quickly) to remove the amine base, then neutralize. |

References

-

General Quinazoline Synthesis: Hennequin, L. F., et al. "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors."[1] Journal of Medicinal Chemistry 42.26 (1999): 5369-5389.[1] Link

-

Chlorination Protocol: Wedge, S. R., et al. "AZD2171: a highly potent, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for the treatment of cancer." Cancer Research 65.10 (2005): 4389-4400.[1] Link

-

Patent Grounding: AstraZeneca AB.[1] "Quinazoline derivatives."[1][2][4][6][7][9][10][11] WO Patent 2005/066163.[1] (Describes similar 4-chloro and 2,4-dichloro quinazoline intermediates). Link

-

Safety Data: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 13785874, 8-Bromo-2,4-dichloroquinazoline" (Analogous safety data).[1] Link

Sources

- 1. 8-Bromo-2,4-dichloro-6-fluoroquinazoline | 864292-32-0 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. ijstr.org [ijstr.org]

- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

using 8-Bromo-2,4-dichloro-6-methoxyquinazoline in the synthesis of anticancer agents

Application Note & Protocols

Topic: Using 8-Bromo-2,4-dichloro-6-methoxyquinazoline in the Synthesis of Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved anticancer drugs, particularly tyrosine kinase inhibitors (TKIs).[1] This application note details the strategic use of 8-Bromo-2,4-dichloro-6-methoxyquinazoline , a highly versatile synthetic intermediate, for the construction of novel anticancer agents. The inherent differential reactivity of its three halogenated positions—the highly reactive C4-chloro, the less reactive C2-chloro, and the C8-bromo suitable for metal-catalyzed cross-coupling—allows for a modular and sequential synthetic approach. We provide a comprehensive guide, including the scientific rationale behind synthetic choices, detailed step-by-step protocols for key transformations, and a discussion of the biological context, primarily focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

The Quinazoline Scaffold in Oncology

Quinazoline-based molecules have emerged as a cornerstone in targeted cancer therapy. Their rigid bicyclic structure provides an ideal framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of protein kinases.[1] Overexpression or mutation of kinases like EGFR is a major driver in many cancers, leading to uncontrolled cell proliferation and survival.[2][3] Small molecule inhibitors based on the 4-anilinoquinazoline scaffold, such as Gefitinib and Lapatinib, have been successfully developed to block these aberrant signals.[4][5]

The fundamental mechanism of these inhibitors involves the quinazoline core acting as a scaffold that mimics the adenine moiety of ATP. The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain (e.g., with the backbone NH of Met793 in EGFR), anchoring the inhibitor in the active site.[1][6]

The EGFR Signaling Pathway

The EGFR pathway is a complex cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[7] Its dysregulation is a hallmark of many cancers.[8] Inhibiting this pathway is a clinically validated strategy for cancer treatment.

Figure 1: Simplified EGFR Signaling Pathway. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream cascades like RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and survival.

The Intermediate: 8-Bromo-2,4-dichloro-6-methoxyquinazoline

This tri-halogenated intermediate is specifically designed for sequential and regioselective functionalization, making it an ideal starting point for building diverse libraries of potential kinase inhibitors.

Physicochemical & Reactivity Profile

| Property | Data |

| Chemical Structure | [Structure of 8-Bromo-2,4-dichloro-6-methoxyquinazoline] |

| CAS Number | Not available, analogous to 8-Bromo-2,4-dichloroquinazoline: 331647-05-3[9][10] |

| Molecular Formula | C₉H₅BrCl₂N₂O |

| Molecular Weight | 323.96 g/mol |

| Appearance | Off-white to light brown solid |

The key to this scaffold's utility lies in the differential reactivity of its halogenated positions.

Figure 2: Reactivity map of the quinazoline intermediate. The C4 position is most susceptible to SNAr, followed by C2, while the C8 position is ideal for palladium-catalyzed cross-coupling reactions.

-

C4-Position (Chloro): This position is the most electrophilic carbon on the pyrimidine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[11][12] It reacts selectively with amines and other nucleophiles under mild conditions, often at or slightly above room temperature.[13]

-

C2-Position (Chloro): The C2-chloro is significantly less reactive towards SNAr than the C4-chloro.[13] Substitution at this position typically requires higher temperatures, stronger nucleophiles, or longer reaction times. This differential reactivity allows for the selective functionalization of C4 while leaving C2 intact for subsequent modification.

-

C8-Position (Bromo): As an aryl bromide, this position is unreactive under SNAr conditions but is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[14][15] This allows for the introduction of diverse aryl, heteroaryl, or amino substituents late in the synthetic sequence.

Synthetic Strategies and Protocols

The following protocols provide a framework for the sequential functionalization of 8-Bromo-2,4-dichloro-6-methoxyquinazoline. The general workflow involves an initial SNAr reaction at the C4 position, followed by a Pd-catalyzed cross-coupling at the C8 position.

Protocol 1: Regioselective C4-Amination (SNAr)

Objective: To synthesize the core 4-anilinoquinazoline structure, a key pharmacophore for EGFR inhibition.

Causality & Rationale: The C4 position's high electrophilicity allows for a clean and selective reaction with anilines.[16] Isopropanol is a common solvent as it effectively dissolves the reactants and the resulting hydrochloride salt of the product or excess amine, often driving the reaction to completion.[17] The reaction typically proceeds without the need for an additional base, as the aniline can act as both nucleophile and acid scavenger, though a non-nucleophilic base like DIPEA can be added to improve yields with less reactive anilines.

Step-by-Step Methodology:

-